6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate
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Overview
Description
6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate is an organic compound with the molecular formula C13H24O5. It consists of 13 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes both methoxy and hydroxy functional groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate can be achieved through several methods. One common approach involves the esterification of 6-hydroxyhexanoic acid with 6-methoxy-6-oxohexyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For instance, the use of CuZnAl-based catalysts has been explored for the hydrogenolysis of dimethyl adipate, which can lead to the formation of various esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various esters, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate exerts its effects involves interactions with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyhexanoic Acid: A precursor in the synthesis of 6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate.
6-Methoxy-6-oxohexyl Methyl Adipate: Another ester with similar functional groups.
6-Hydroxyhexyl Methyl Adipate: Shares structural similarities with this compound.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
(6-methoxy-6-oxohexyl) 6-hydroxyhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-17-12(15)8-5-3-7-11-18-13(16)9-4-2-6-10-14/h14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZKKGGFGAWLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCOC(=O)CCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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